molecular formula C6H16ClN B105187 4-Methylpentan-2-amine hydrochloride CAS No. 71776-70-0

4-Methylpentan-2-amine hydrochloride

Cat. No.: B105187
CAS No.: 71776-70-0
M. Wt: 137.65 g/mol
InChI Key: HJOGOCSHKIAAIB-UHFFFAOYSA-N
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Description

4-Methylpentan-2-amine hydrochloride is an organic compound with the molecular formula C6H15N·HCl. It is a derivative of pentanamine and is commonly used in various chemical and industrial applications. This compound is known for its stimulant properties and has been studied for its potential use in dietary supplements and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methylpentan-2-amine hydrochloride can be synthesized through several methods. One common method involves the reductive amination of 4-methylpentan-2-one with ammonia or an amine, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction typically uses a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) under mild conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reductive amination processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The hydrochloride salt is then crystallized and purified through recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

4-Methylpentan-2-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methylpentan-2-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methylpentan-2-amine hydrochloride involves its interaction with the central nervous system. It acts as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine. This leads to increased alertness, energy, and focus. The compound’s molecular targets include monoamine transporters and receptors involved in neurotransmitter release and reuptake .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methylpentan-2-amine hydrochloride is unique due to its specific structural configuration, which imparts distinct stimulant properties. Its hydrochloride salt form enhances its stability and solubility, making it suitable for various applications in research and industry .

Properties

IUPAC Name

4-methylpentan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N.ClH/c1-5(2)4-6(3)7;/h5-6H,4,7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJOGOCSHKIAAIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20596137
Record name 4-Methylpentan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71776-70-0
Record name 4-Methylpentan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dimethylbutylamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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